![molecular formula C10H21ClSi B13186509 {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C10H21ClSi. This compound is characterized by the presence of a cyclopentyl ring, a chloromethyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or thiourea in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield products like amines, ethers, or thioethers.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in the formation of hydrocarbons or alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the trimethylsilyl group, which serves as a protecting group for alcohols and amines.
- Employed in the synthesis of complex organic molecules and intermediates.
Biology:
- Utilized in the modification of biomolecules for research purposes, such as the synthesis of silylated nucleotides or peptides.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry:
- Applied in the production of specialty chemicals and materials, including silicone-based products and coatings.
Mécanisme D'action
The mechanism of action of {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane involves the reactivity of the chloromethyl group and the trimethylsilyl group. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Chloromethyltrimethylsilane: Similar structure but lacks the cyclopentyl ring.
Cyclopentylmethyl chloride: Contains the cyclopentyl ring but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the cyclopentyl ring and chloromethyl group.
Uniqueness: {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane is unique due to the combination of the cyclopentyl ring, chloromethyl group, and trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C10H21ClSi |
|---|---|
Poids moléculaire |
204.81 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclopentyl]methyl-trimethylsilane |
InChI |
InChI=1S/C10H21ClSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3 |
Clé InChI |
YNZCGYHQFYQFOR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1(CCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


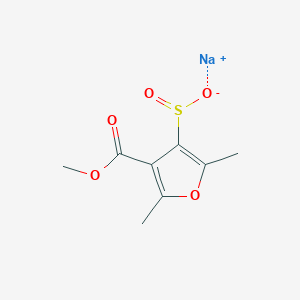
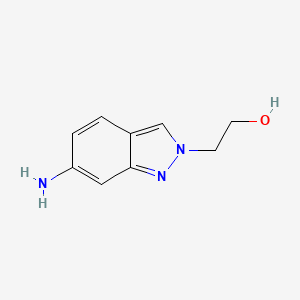
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
amine](/img/structure/B13186450.png)
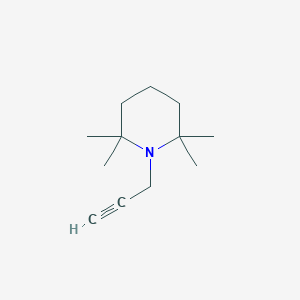

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
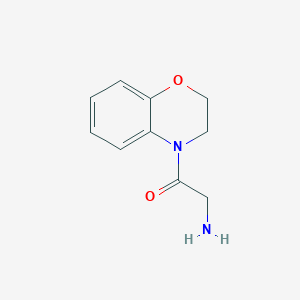
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)

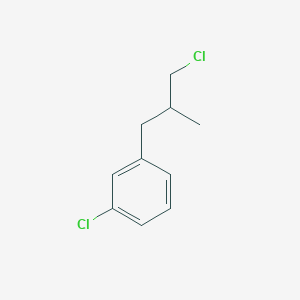
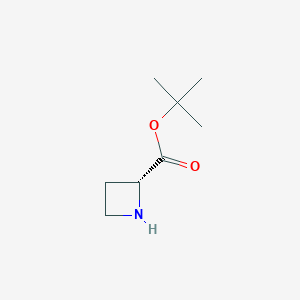
amine](/img/structure/B13186508.png)
